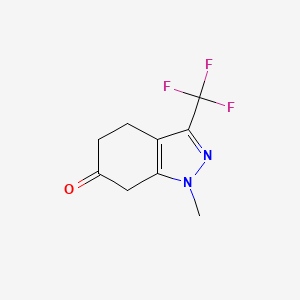
Ethyl 2-(3-chloro-2-methylpyridin-4-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methylpyridine-4-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the third position, a methyl group at the second position, and an acetic acid ethyl ester group at the fourth position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methylpyridine-4-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylpyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-chloro-2-methylpyridine is reacted with ethyl bromoacetate under reflux conditions to form the desired ester product.
Industrial Production Methods: In an industrial setting, the production of 3-chloro-2-methylpyridine-4-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions:
Hydrolysis: The ester group in 3-chloro-2-methylpyridine-4-acetic acid ethyl ester can undergo hydrolysis in the presence of an acid or base to form the corresponding carboxylic acid and ethanol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium azide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products:
Hydrolysis: The major products are 3-chloro-2-methylpyridine-4-acetic acid and ethanol.
Substitution: The products depend on the nucleophile used, such as 3-amino-2-methylpyridine-4-acetic acid ethyl ester or 3-thio-2-methylpyridine-4-acetic acid ethyl ester.
Oxidation: The major product is 3-chloro-2-carboxypyridine-4-acetic acid ethyl ester.
科学研究应用
Chemistry: 3-Chloro-2-methylpyridine-4-acetic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, 3-chloro-2-methylpyridine-4-acetic acid ethyl ester is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
作用机制
The mechanism of action of 3-chloro-2-methylpyridine-4-acetic acid ethyl ester involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
相似化合物的比较
3-Chloro-2-methylpyridine: Lacks the acetic acid ethyl ester group, making it less versatile in synthetic applications.
2-Methylpyridine-4-acetic acid ethyl ester: Lacks the chloro group, which may reduce its reactivity in substitution reactions.
3-Chloro-4-acetic acid ethyl ester: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness: 3-Chloro-2-methylpyridine-4-acetic acid ethyl ester is unique due to the presence of both the chloro and methyl groups on the pyridine ring, along with the acetic acid ethyl ester functionality. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloro-2-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-4-5-12-7(2)10(8)11/h4-5H,3,6H2,1-2H3 |
InChI 键 |
YAGGMIZFJBFNDS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=NC=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


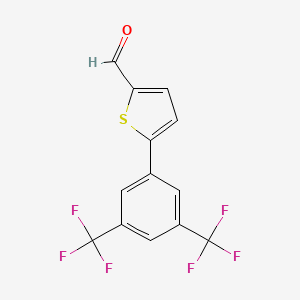

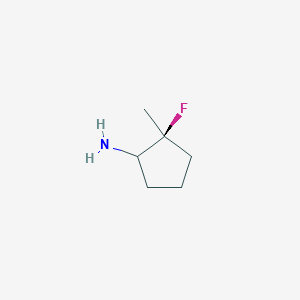
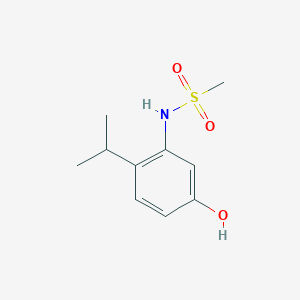
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
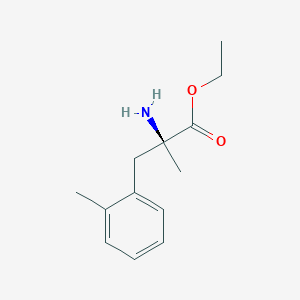
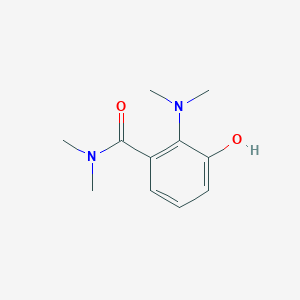
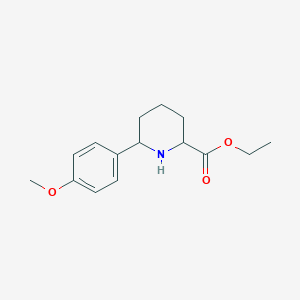


![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)

![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
